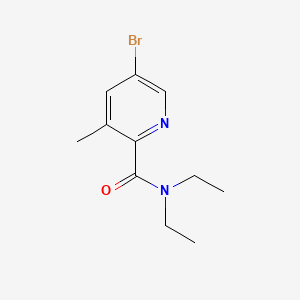

5-Bromo-N,N-diethyl-3-methylpicolinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N,N-diethyl-3-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c1-4-14(5-2)11(15)10-8(3)6-9(12)7-13-10/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZKPLJFRWHPDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NC=C(C=C1C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations for 5 Bromo N,n Diethyl 3 Methylpicolinamide and Analogues

Chemo- and Regioselective Synthesis of the 5-Bromopicolinamide Core

The construction of the 5-bromo-3-methylpicolinamide core requires precise control over two key transformations: the formation of the amide bond and the selective bromination of the pyridine (B92270) ring at the 5-position.

Development of Efficient Amidation Strategies for the Picolinamide (B142947) Moiety

The formation of the amide bond is a fundamental reaction in organic synthesis. For picolinamide synthesis, this involves the coupling of a picolinic acid derivative with an amine. A common and effective method is the activation of the carboxylic acid. One widely used approach involves converting the picolinic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with the desired amine. miracosta.edunih.govnih.gov For instance, reacting picolinic acid with thionyl chloride, followed by the addition of an amine like N-methylaniline, can produce the corresponding picolinamide. nih.gov However, this method can sometimes lead to side reactions, such as the chlorination of the pyridine ring itself. nih.govnih.gov

To circumvent the harsh conditions associated with acyl chlorides, a variety of coupling reagents have been developed that facilitate direct amidation under milder conditions. These reagents activate the carboxylic acid in situ. Prominent examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency. cam.ac.uk Other advanced coupling agents include uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). cam.ac.uk An alternative coupling agent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), has been shown to provide nearly quantitative yields for picolinic acid amidation at room temperature. researchgate.net

More recently, greener catalytic methods have been explored. Borane-pyridine complexes can serve as efficient liquid catalysts for direct amidation, offering good to excellent yields for a range of carboxamides. mdpi.com Enzymatic approaches, utilizing lipases like Candida antarctica lipase (B570770) B (CALB), represent a sustainable strategy, promoting direct amide coupling in environmentally friendly solvents without the need for additives. tandfonline.com

| Method | Activating/Coupling Agent(s) | Key Features |

| Acyl Chloride | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Highly reactive intermediate; reaction can be vigorous and may lead to side products like ring chlorination. nih.govnih.gov |

| Carbodiimide Coupling | DCC, EDCI/HOBt | Mild conditions, widely used in peptide synthesis, but can form urea (B33335) byproducts that require removal. cam.ac.uk |

| Uronium/Phosphonium Salt | HATU, HBTU, PyBOP | High efficiency, fast reaction rates, but can be expensive. cam.ac.uk |

| Triazine-Based Coupling | DMTMM | High yields at room temperature with simple purification. researchgate.net |

| Catalytic Amidation | Borane-Pyridine | Catalytic approach with good functional group tolerance. mdpi.com |

| Enzymatic Synthesis | Candida antarctica lipase B (CALB) | Green and sustainable method, highly selective, operates in organic solvents. tandfonline.com |

Strategies for Selective Bromination at the 5-Position of the Pyridine Ring

The regioselective introduction of a bromine atom onto a pyridine ring is challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic aromatic substitution (EAS). chemrxiv.org Direct bromination of unsubstituted pyridine requires harsh conditions, such as high temperatures and strong acids, and typically yields the 3-bromo or 3,5-dibromo products. chemrxiv.org

For the synthesis of 5-Bromo-N,N-diethyl-3-methylpicolinamide, the starting pyridine ring is 3-methylpyridine (B133936) (3-picoline). The existing methyl group is an activating, ortho-para directing group, while the ring nitrogen is a deactivating, meta-directing group. The 5-position is meta to the nitrogen and ortho to the methyl group, making it a potential site for electrophilic attack. Direct bromination of a related substrate, 2-chloro-3-methylpyridine, using N-bromosuccinimide (NBS) in acetic acid can yield the 5-bromo product with moderate to high selectivity.

To overcome the inherent reactivity patterns and achieve high selectivity, modern methods often employ directing groups. A facile electrochemical protocol has been developed that uses a directing group to control the regioselectivity of bromination to the meta-position (C3 or C5) under mild, room-temperature conditions using simple bromine salts. acs.org Another innovative strategy involves a sequence of ring-opening/ring-closing. The pyridine is first converted to an acyclic Zincke imine intermediate, which undergoes highly regioselective halogenation under mild conditions before the ring is reformed, yielding the 3-halopyridine (and by extension, 5-halopyridine isomers depending on substitution). chemrxiv.orgnih.gov

| Strategy | Reagents/Conditions | Selectivity Principle |

| Direct Electrophilic Bromination | N-Bromosuccinimide (NBS), Br₂ / Lewis Acid | Governed by the combined electronic and steric effects of existing substituents (e.g., the 3-methyl group). pipzine-chem.com |

| Electrochemical Directed Bromination | Bromine salts, electrochemical cell, directing group | A temporary directing group forces the bromination to the meta position (C5) under mild conditions. acs.org |

| Zincke Imine Intermediate | Pyridine activation (e.g., with Tf₂O), amine addition, halogenation, ring closure | The acyclic intermediate allows for selective halogenation at a specific position before rearomatization. chemrxiv.orgnih.gov |

Exploration of Diethylamide Moiety Incorporation and Optimization

The incorporation of the N,N-diethylamide moiety is achieved through the amidation of the 5-bromo-3-methylpicolinic acid core with diethylamine (B46881). The synthetic strategies are analogous to those described in section 2.1.1. The most direct method involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by reaction with diethylamine. miracosta.edu Given that HCl is produced as a byproduct, a base such as triethylamine (B128534) or an excess of diethylamine is typically added to neutralize the acid and drive the reaction to completion. nih.gov

Reaction Pathway Elucidation and Optimization through Advanced Methodologies

Modern synthetic chemistry increasingly relies on advanced technologies to accelerate reaction rates, improve yields, and enable novel reaction pathways. Microwave-assisted synthesis and metal-catalyzed cross-coupling reactions are particularly relevant to the synthesis and diversification of this compound.

Microwave-Assisted Synthetic Approaches

Microwave irradiation has emerged as a powerful tool in organic synthesis, primarily due to its ability to rapidly and efficiently heat reactions, often leading to dramatic reductions in reaction times from hours to minutes. nih.gov This technique has been successfully applied to numerous transformations relevant to the synthesis of the target compound.

Microwave-assisted amidation reactions, including the direct coupling of carboxylic acids and amines, have been shown to proceed rapidly and in high yields, sometimes even without a catalyst or solvent. tandfonline.comthieme-connect.comnih.govnih.gov For example, a solvent-free amidation using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) in a microwave reactor provides amides in a fast and effective manner. nih.govnih.gov Similarly, microwave heating can significantly accelerate palladium-catalyzed reactions. acs.org The use of microwave irradiation for the synthesis of this compound could optimize both the amidation step and subsequent cross-coupling derivatizations (see 2.3.2), offering a greener and more efficient synthetic protocol. rsc.org

| Reaction Type | Conventional Heating | Microwave-Assisted |

| Amidation | Several hours, often requires reflux temperatures. tandfonline.com | 8-15 minutes, often at elevated pressure and temperature, leading to high yields. tandfonline.comnih.govrsc.org |

| Suzuki-Miyaura Coupling | Hours, often requires inert atmosphere. researchgate.net | 15 minutes, often with lower catalyst loading and in aqueous media. mdpi.comnih.govbenthamdirect.com |

| Buchwald-Hartwig Amination | 12-24 hours. acs.orgnih.gov | 10-30 minutes, with moderate to excellent yields, outperforming conventional methods. acs.orgnih.gov |

Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling)

The bromine atom at the 5-position of the picolinamide core serves as an excellent synthetic handle for diversification through metal-catalyzed cross-coupling reactions, allowing for the generation of a wide array of analogues.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction is instrumental for synthesizing analogues where the 5-bromo substituent is replaced by a primary or secondary amine. rsc.org The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by association with the amine, deprotonation by a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide), and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orgrsc.org This method has been successfully applied to bromopyridine substrates. acs.orgnih.gov

The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or ester. illinois.edu This allows the 5-bromo group to be replaced with various aryl, heteroaryl, or alkyl groups. The mechanism is similar to the Buchwald-Hartwig reaction, but the key step after oxidative addition is transmetalation, where the organic group from the boron species is transferred to the palladium center, facilitated by a base. illinois.edu Subsequent reductive elimination forms the new C-C bond. illinois.edu Suzuki reactions on bromopyridines are well-established and can be performed with high efficiency, often under aqueous and microwave-assisted conditions. benthamdirect.comrsc.orgmdpi.combeilstein-journals.orgresearchgate.net

| Coupling Reaction | Key Reagents | Bond Formed (at C5) | Purpose in Analogue Synthesis |

| Buchwald-Hartwig Amination | Aryl bromide, Amine, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., NaOtBu). wikipedia.orgrsc.orgacs.org | C-N | Introduction of diverse amino substituents. |

| Suzuki-Miyaura Coupling | Aryl bromide, Boronic acid/ester, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄). illinois.edursc.orgmdpi.com | C-C | Introduction of diverse aryl, heteroaryl, or alkyl substituents. |

Derivatization Pathways and Functional Group Transformations of this compound

The chemical architecture of this compound offers multiple sites for synthetic modification, enabling the generation of a diverse array of analogues. The primary reactive centers for derivatization include the bromine atom at the C5-position of the pyridine ring, the methyl group at the C3-position, and the N,N-diethylcarboxamide group. These functionalities can be transformed through a variety of modern synthetic methodologies, allowing for systematic exploration of the structure-activity relationships of this class of compounds.

The derivatization strategies for this compound can be broadly categorized based on the functional group being transformed. These include:

Transformations involving the C5-bromo substituent: This is the most versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

Modifications of the C3-methyl group: The methyl group can be functionalized through oxidation or halogenation, providing a route to further derivatization.

Alterations of the N,N-diethylcarboxamide moiety: This group can be modified through hydrolysis or reduction, leading to compounds with different electronic and steric properties.

The following subsections will detail the potential derivatization pathways for each of these functional groups, drawing upon established synthetic protocols for similar heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The bromine atom on the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are generally characterized by their high efficiency, functional group tolerance, and the ability to be performed under relatively mild conditions.

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com For this compound, this reaction would enable the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C5-position. The general reaction is depicted below:

Scheme 1: General Suzuki-Miyaura Coupling Reaction

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. A variety of palladium sources, such as Pd(PPh₃)₄ or Pd(OAc)₂, can be employed, often in combination with phosphine (B1218219) ligands that enhance the catalytic activity. researchgate.net The choice of base, which can range from inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) to phosphates (e.g., K₃PO₄), is crucial for the transmetalation step. nih.gov

| Catalyst System | Boronic Acid/Ester | Base | Solvent | Potential Product |

| Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | Toluene (B28343)/Water | 5-Aryl-N,N-diethyl-3-methylpicolinamide |

| Pd(OAc)₂ / SPhos | Heteroarylboronic acid | K₃PO₄ | Dioxane | 5-Heteroaryl-N,N-diethyl-3-methylpicolinamide |

| PdCl₂(dppf) | Vinylboronic acid | Na₂CO₃ | DMF | 5-Vinyl-N,N-diethyl-3-methylpicolinamide |

| Pd(amphos)₂Cl₂ | Alkylboronic ester | CsF | THF | 5-Alkyl-N,N-diethyl-3-methylpicolinamide |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromopicolinamide Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction would allow for the synthesis of 5-amino-N,N-diethyl-3-methylpicolinamide derivatives, introducing a key pharmacophoric group. The reaction can be performed with a wide variety of primary and secondary amines, as well as ammonia (B1221849) surrogates.

Scheme 2: General Buchwald-Hartwig Amination Reaction

The catalytic systems for Buchwald-Hartwig amination typically consist of a palladium precursor and a bulky, electron-rich phosphine ligand. rsc.orgorganic-chemistry.org The choice of base is critical, with strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly used. nih.gov

| Catalyst System | Amine | Base | Solvent | Potential Product |

| Pd₂(dba)₃ / XPhos | Primary alkylamine | NaOtBu | Toluene | 5-(Alkylamino)-N,N-diethyl-3-methylpicolinamide |

| Pd(OAc)₂ / RuPhos | Secondary arylamine | K₃PO₄ | Dioxane | 5-(Diarylamino)-N,N-diethyl-3-methylpicolinamide |

| PdCl₂(amphos) | Ammonia surrogate | LHMDS | THF | 5-Amino-N,N-diethyl-3-methylpicolinamide |

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromopicolinamide Derivatives

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction would provide access to 5-alkynyl-N,N-diethyl-3-methylpicolinamide derivatives, which can serve as versatile intermediates for further transformations.

Scheme 3: General Sonogashira Coupling Reaction

Typical conditions for the Sonogashira coupling involve a palladium(0) catalyst, such as Pd(PPh₃)₄, and a copper(I) salt, like CuI, in the presence of an amine base, such as triethylamine (Et₃N) or diisopropylamine (B44863) (iPr₂NH), which also serves as the solvent. soton.ac.uknih.gov

| Catalyst System | Alkyne | Base | Solvent | Potential Product |

| Pd(PPh₃)₄ / CuI | Phenylacetylene | Et₃N | THF | 5-(Phenylethynyl)-N,N-diethyl-3-methylpicolinamide |

| PdCl₂(PPh₃)₂ / CuI | Trimethylsilylacetylene | iPr₂NH | DMF | 5-((Trimethylsilyl)ethynyl)-N,N-diethyl-3-methylpicolinamide |

Table 3: Representative Conditions for Sonogashira Coupling of 5-Bromopicolinamide Derivatives

Other palladium-catalyzed cross-coupling reactions could also be employed to derivatize the C5-position of this compound. These include:

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, leading to 5-vinyl-substituted picolinamides. wikipedia.orgorganic-chemistry.orgthieme-connect.de

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner, offering an alternative to organoboron compounds for the formation of C-C bonds. harvard.eduorganic-chemistry.orgwikipedia.org

Nucleophilic Aromatic Substitution (SNAr): In some cases, direct displacement of the bromide by a strong nucleophile may be possible, particularly if the pyridine ring is further activated by electron-withdrawing groups. nih.govbyjus.commasterorganicchemistry.com

Functional Group Transformations of the C3-Methyl Group

The methyl group at the C3-position provides another handle for synthetic modification, primarily through oxidation or halogenation reactions.

The methyl group can be oxidized to various oxidation states, including hydroxymethyl, formyl, and carboxyl groups. The choice of oxidizing agent and reaction conditions determines the final product. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) would likely lead to the corresponding carboxylic acid. google.com More controlled oxidation to the aldehyde can be achieved using milder reagents such as selenium dioxide (SeO₂) or through electrochemical methods. thieme-connect.denih.gov

| Oxidizing Agent | Product |

| KMnO₄ | 5-Bromo-N,N-diethylpicolinamide-3-carboxylic acid |

| SeO₂ | 5-Bromo-3-formyl-N,N-diethylpicolinamide |

| Electrochemical Oxidation | 5-Bromo-3-(dimethoxymethyl)-N,N-diethylpicolinamide |

Table 4: Potential Oxidation Products of the C3-Methyl Group

The methyl group can be halogenated, typically brominated, using radical initiators such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator like azobisisobutyronitrile (AIBN). nih.govgoogle.comresearchgate.net The resulting benzylic bromide is a versatile intermediate that can be further functionalized through nucleophilic substitution reactions.

Scheme 4: Bromination of the C3-Methyl Group

Transformations of the N,N-Diethylcarboxamide Group

The N,N-diethylcarboxamide group can also be a site for derivatization, although these transformations are generally less common than modifications at the pyridine ring.

The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-bromo-3-methylpicolinic acid. nih.govresearchgate.net This transformation would alter the electronic properties and hydrogen bonding capabilities of the molecule.

The amide can be reduced to the corresponding amine, 5-bromo-3-methyl-N,N-diethylpyridin-2-yl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This would introduce a more flexible and basic side chain.

Sophisticated Spectroscopic and Structural Elucidation of 5 Bromo N,n Diethyl 3 Methylpicolinamide

Computational and Theoretical Frameworks for Understanding 5 Bromo N,n Diethyl 3 Methylpicolinamide

Density Functional Theory (DFT) Studies on Electronic Structure, Molecular Orbitals, and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. For 5-Bromo-N,N-diethyl-3-methylpicolinamide, DFT calculations can provide a detailed picture of its geometry, electronic structure, and chemical reactivity. nih.govijcce.ac.ir By optimizing the molecular geometry, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy, revealing the three-dimensional arrangement of the atoms.

A key aspect of DFT studies is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the bromine atom, while the LUMO may be distributed over the electron-deficient carboxamide group.

Furthermore, DFT calculations can generate Molecular Electrostatic Potential (ESP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov The ESP map for this compound would likely show negative potential around the pyridine nitrogen and the carbonyl oxygen, indicating sites susceptible to electrophilic attack, while regions near the hydrogen atoms would show positive potential. nih.govnih.gov Analysis of Mulliken or Natural Bond Orbital (NBO) charges provides quantitative values for the partial charge on each atom, further clarifying the electronic distribution and potential sites for intermolecular interactions. nih.gov

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data based on typical values for similar heterocyclic compounds.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures overall molecular polarity. |

| NBO Charge on Pyridine N | -0.65 e | Highlights a nucleophilic center. |

| NBO Charge on Carbonyl C | +0.70 e | Highlights an electrophilic center. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution-Phase Behavior

While DFT provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. biorxiv.orgusf.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational landscapes and behavior in different environments, such as in solution. nih.govnih.gov

For this compound, a key area of flexibility is the N,N-diethylamide group. The rotation around the C(carbonyl)-N(amide) bond is a critical conformational determinant. MD simulations can map the energy landscape associated with this rotation, identifying low-energy conformers and the barriers between them. nih.gov The two ethyl groups also possess rotational freedom, leading to a complex conformational space. Understanding the preferred conformations is crucial as the spatial arrangement of the molecule dictates how it can interact with other molecules, such as biological receptors or solvent molecules. mdpi.com

MD simulations can also model the behavior of the compound in a solvent, such as water or an organic solvent. These simulations reveal how solvent molecules arrange around the solute and the nature of the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces). nih.gov This provides a microscopic view of solvation and can be used to calculate properties like the solvent-accessible surface area. By tracking the molecule's movement and conformational changes in a simulated aqueous environment, one can understand its dynamic stability and how it presents itself for potential interactions in a biological context. usf.edunih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with a specific property, often biological activity, without detailing the activity itself. acs.orgopenbioinformaticsjournal.comnih.gov Should this compound be part of a series of compounds screened for interaction with a biological target, QSAR could be employed to build a predictive model. nih.govnih.gov

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties. They can be categorized as:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic aspects of the molecule. mdpi.com

Steric Descriptors: Including molecular volume, surface area, and specific shape indices (e.g., Kappa shape indices), which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity.

Topological Descriptors: Which are numerical representations of the molecular structure and connectivity.

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation that relates a combination of descriptors to the observed biological interaction. mdpi.comresearchgate.net This model can then be used to predict the potential interaction of new, unsynthesized compounds, thereby guiding the design of more effective molecules. For this compound, a QSAR model could help identify which of its features—the bromo substituent, the methyl group, or the diethylamide moiety—are most important for a given interaction. mdpi.com

Table 2: Examples of QSAR Descriptors Applicable to this compound This table lists common descriptor types used in QSAR studies.

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Governs electrostatic and orbital-controlled interactions. |

| Steric/Shape | Molecular Weight, Molar Volume, Surface Area | Defines the size and fit for potential binding sites. |

| Hydrophobicity | LogP, Solvent Accessible Surface Area (SASA) | Relates to membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index, Balaban Index, Connectivity Indices | Encodes information about molecular size, shape, and branching. |

Computational Predictions of Reaction Mechanisms and Transition States for Synthetic Transformations

Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions. smu.edu It can be used to map out the potential energy surface for a synthetic transformation, identifying the structures of reactants, products, intermediates, and, crucially, transition states. researchgate.net

For the synthesis of this compound, which could be formed, for example, by the amidation of a corresponding acyl chloride or ester, computational methods can elucidate the reaction pathway. nih.gov By calculating the energies of the transition states, chemists can determine the activation energy barrier for each step of the proposed mechanism. The pathway with the lowest energy barrier is generally the most likely to occur. nih.gov

These calculations can explore different possible mechanisms, for instance, whether the reaction proceeds through a concerted pathway or a stepwise mechanism involving a tetrahedral intermediate. nih.gov The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. This knowledge is invaluable for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve reaction yields and selectivity. For instance, calculations could predict how the electronic effects of the bromo and methyl substituents on the pyridine ring influence the reactivity of the carbonyl group during the amidation step. mdpi.com

Investigation of Chemical Reactivity and Potential Catalytic Applications of 5 Bromo N,n Diethyl 3 Methylpicolinamide

Exploration of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for Post-Synthetic Modification

The carbon-bromine bond at the 5-position of the pyridine (B92270) ring serves as a versatile handle for post-synthetic modification through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecular architectures by forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the bromopyridine with an organoboron compound, such as a boronic acid or ester. libretexts.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org For substrates like 5-Bromo-N,N-diethyl-3-methylpicolinamide, the reaction would lead to the formation of a biaryl or vinyl-substituted pyridine derivative. The choice of catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, and bulky, electron-rich phosphine ligands like P(t-Bu)₃ or PCy₃, is crucial for achieving high efficiency, especially with less reactive coupling partners. organic-chemistry.org The reaction is compatible with a wide range of functional groups and can often be performed under mild conditions.

Heck Reaction: The Heck reaction facilitates the vinylation of aryl halides, coupling the bromopyridine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This transformation would introduce an alkenyl substituent at the 5-position of the pyridine ring. The reaction typically exhibits high trans selectivity. organic-chemistry.org A variety of phosphine-free catalyst systems, such as those involving N-heterocyclic carbenes (NHCs) or quinoline-8-carboxylate ligands, have proven effective for this transformation. organic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, yielding an alkynylpyridine derivative. This method is highly valuable for introducing linear, rigid structural motifs. Studies on analogous halotryptophans demonstrate that Sonogashira couplings can be effectively carried out in aqueous media, highlighting the potential for biocompatible applications. researchgate.net

The table below summarizes representative conditions for these cross-coupling reactions as they could be applied to this compound, based on established methodologies for similar bromopyridines and other aryl bromides.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Expected Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / PPh₃ | K₂CO₃ or K₃PO₄ | Dioxane/H₂O, Toluene (B28343) | 5-Aryl-N,N-diethyl-3-methylpicolinamide |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N or K₂CO₃ | DMF, Acetonitrile | 5-Alkenyl-N,N-diethyl-3-methylpicolinamide |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | THF, DMF | 5-Alkynyl-N,N-diethyl-3-methylpicolinamide |

Mechanistic Studies of Halogen Exchange and Nucleophilic Aromatic Substitution on the Brominated Pyridine Ring

The reactivity of the C-Br bond is not limited to palladium-catalyzed reactions. Halogen exchange and nucleophilic aromatic substitution (SNAr) are two other important transformations, each with distinct mechanistic considerations.

Halogen Exchange: A common method for activating bromopyridines is the halogen-lithium exchange, which typically involves reacting the substrate with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. researchgate.netflowfrontier.co.jp This reaction proceeds via an ate-complex intermediate to generate a highly reactive pyridyllithium species. This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. The exchange of a bromine atom for a more reactive iodine atom (a Finkelstein-type reaction on an aromatic ring) is more challenging than on alkyl halides and often requires metal catalysis due to the high C-Br bond dissociation energy compared to C-I. frontiersin.org

Nucleophilic Aromatic Substitution (SNAr): In pyridine systems, the ring nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. youtube.comyoutube.com This activation is most pronounced at the ortho (2, 6) and para (4) positions, where a negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. youtube.comresearchgate.net The 5-position (meta to the nitrogen) lacks this stabilization, making it significantly less reactive towards SNAr. researchgate.net Therefore, direct displacement of the bromide from this compound by a nucleophile is expected to be difficult and would likely require harsh reaction conditions or a mechanism other than the classical addition-elimination pathway, such as one involving a benzyne-type intermediate, which is less common for pyridines. Studies on other systems show that while SNAr at unactivated positions is challenging, it is not impossible, though it may proceed through alternative mechanisms like a concerted pathway. acs.orgnih.gov

Potential as a Ligand in Transition Metal Catalysis for Organic Transformations

The picolinamide (B142947) moiety of this compound possesses the structural features of a potent bidentate ligand. The pyridine nitrogen atom and the carbonyl oxygen atom can coordinate to a metal center to form a stable five-membered chelate ring. digitellinc.com This chelation can significantly influence the electronic and steric properties of the metal, thereby modulating its catalytic activity.

Picolinamide derivatives have been successfully employed as effective ligands in various catalytic systems. For instance, they have been reported as ligands for copper in aryl ether formation and as directing groups in palladium-catalyzed C-H functionalization reactions. nih.govresearchgate.net In the latter case, the picolinamide group coordinates to the palladium catalyst, positioning it to activate a specific C-H bond for subsequent functionalization. researchgate.net The substituents on the picolinamide scaffold—in this case, the bromo, methyl, and diethyl groups—can further tune the ligand's properties. The bromine atom acts as an electron-withdrawing group, while the methyl and diethyl groups provide steric bulk, which can impact the stability, activity, and selectivity of the resulting metal complex.

Reactivity Profiling in Various Solvent Systems and Under Diverse Reaction Conditions

The outcome of chemical reactions, particularly palladium-catalyzed cross-couplings, is highly dependent on the solvent and other reaction conditions. rsc.orgwhiterose.ac.uk The solvent not only dissolves the reactants but can also play a crucial role in the catalytic cycle by stabilizing intermediates and influencing the nature of the active catalytic species. whiterose.ac.uknih.gov

In Suzuki reactions, for example, less polar solvents like toluene or dioxane are often effective when using a neutral Pd(0) precatalyst like Pd(PPh₃)₄. whiterose.ac.uk In contrast, highly polar solvents may be better suited for ionic precatalysts, potentially favoring the formation of an anionic palladium complex as the active species. nih.govcapes.gov.br The choice of base and temperature also critically affects reaction rates and yields. Elevated temperatures can often overcome activation barriers but may also lead to catalyst decomposition or undesired side reactions.

The following table outlines the general influence of different solvent systems on the reactivity of bromopyridines in palladium-catalyzed reactions.

| Solvent Type | Examples | General Effect on Reactivity | Notes |

|---|---|---|---|

| Polar Aprotic | DMF, DMAc, Acetonitrile (ACN), THF | Generally good for dissolving reactants and salts (base). Often promotes high reaction rates. | DMF is a common but toxic solvent; greener alternatives like Cyrene™ are being explored. researchgate.netrsc.org |

| Polar Protic | H₂O, Alcohols (e.g., EtOH) | Can be effective, especially in "green chemistry" protocols. May participate in the reaction or affect base strength. | Water is often used as a co-solvent with an organic solvent like dioxane or THF. |

| Nonpolar | Toluene, Hexane, Dioxane | Effective in many cases, particularly with lipophilic substrates and ligands. Can favor neutral catalytic species. whiterose.ac.uknih.gov | Dioxane is a common choice but has safety concerns. |

Mechanistic Probes of Biological Interactions Involving 5 Bromo N,n Diethyl 3 Methylpicolinamide Strictly Excluding Clinical Efficacy, Dosage, and Safety

Molecular Target Identification and Ligand-Binding Affinity Studies (e.g., Receptor Binding Assays, Enzyme Kinetics)

Direct molecular target identification and ligand-binding affinity studies for 5-Bromo-N,N-diethyl-3-methylpicolinamide are not extensively detailed in publicly available research. However, analysis of related picolinamide-based compounds suggests that this class of molecules can interact with a variety of biological targets, often through mechanisms involving enzyme inhibition or receptor binding.

For instance, certain picolinamide (B142947) scaffolds have been investigated for their inhibitory effects on enzymes. One area of research has focused on their potential as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a crucial role in gene regulation. In a study on the synthesis of cyclopropylamine (B47189) derivatives, a picolinamide-containing compound, though not identical to this compound, was evaluated for its LSD1 inhibitory activity. This particular picolinamide showed approximately 10% inhibition of LSD1 activity. nih.gov Further modifications to the pyridine (B92270) ring did not significantly enhance this inhibitory effect, suggesting that the core picolinamide structure itself provides a foundational level of interaction with the enzyme. nih.gov

While specific binding constants (such as Ki or Kd) for this compound are not available, the inhibitory concentration (IC50) values of related compounds can provide an indication of potential potency. For example, in a study of bromo-substituted quinolines, which share a heterocyclic aromatic scaffold, IC50 values against various cancer cell lines were reported in the microgram per milliliter range, indicating moderate activity. researchgate.net Although quinolines and picolinamides are structurally distinct, these findings highlight that bromo-substituted heterocyclic compounds can exhibit measurable biological activity.

It is important to note that without direct experimental data for this compound, its specific molecular targets and binding affinities remain speculative. The data from related compounds serves to frame a hypothesis for potential biological interactions rather than to provide definitive evidence.

Structure-Activity Relationship (SAR) Studies Focusing on Picolinamide Scaffold Modifications and the Role of Halogen Substituents

The structure-activity relationship (SAR) of picolinamide derivatives is a field of active investigation, with a particular focus on how modifications to the core scaffold and the nature of substituents influence biological activity. While specific SAR studies for this compound are not detailed, general principles can be inferred from research on related compounds.

The picolinamide scaffold itself is a key determinant of activity, providing a rigid framework for the presentation of functional groups. The nitrogen atom in the pyridine ring and the amide linkage are critical for forming hydrogen bonds and other interactions with biological macromolecules.

The role of halogen substituents, such as the bromine atom in this compound, is of particular interest in medicinal chemistry. Halogens can influence a molecule's pharmacokinetic and pharmacodynamic properties in several ways:

Electronic Effects: The electron-withdrawing nature of bromine can alter the electron density of the pyridine ring, potentially influencing its interaction with target proteins.

Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes.

Steric Effects: The size of the bromine atom can influence the conformation of the molecule and its fit within a binding pocket.

In a study of substituted benzylthioquinolinium iodides, it was observed that bulky and electron-withdrawing substituents, including bromine, at certain positions on the aromatic ring resulted in potent activity against Cryptococcus neoformans. nih.gov Specifically, para-substituted analogs consistently showed the highest potency, suggesting that the position of the substituent is a critical factor. nih.gov While this study was on a different heterocyclic system, it underscores the significant impact that halogen substitution can have on the biological activity of a molecule.

The N,N-diethylamide group in this compound is another important feature. The diethyl groups contribute to the molecule's lipophilicity and can engage in hydrophobic interactions within a binding site. The methyl group at the 3-position of the pyridine ring also adds to the steric profile of the molecule and can influence its orientation in a binding pocket.

A SAR study of bromo derivatives of 8-substituted quinolines as potential anticancer agents found that the presence and position of bromo groups, in combination with other substituents, significantly affected the antiproliferative activity. researchgate.net For instance, 5,7-dibromo and 7-bromo-8-hydroxyquinolines demonstrated strong activity against several cancer cell lines. researchgate.net This highlights the nuanced role of halogenation in determining the biological effects of heterocyclic compounds.

Analysis of Biochemical Pathway Modulation and Cellular Mechanism of Action

The precise biochemical pathways modulated by this compound and its cellular mechanism of action have not been specifically elucidated in the available scientific literature. However, by examining the activities of structurally related compounds, potential mechanisms can be hypothesized.

One possible mechanism of action for compounds with a picolinamide scaffold is the inhibition of enzymes involved in critical cellular processes. As mentioned previously, a related picolinamide derivative has been shown to exhibit weak inhibitory activity against LSD1. nih.gov LSD1 is a histone demethylase that removes methyl groups from histones, thereby regulating gene expression. Inhibition of LSD1 can lead to changes in the epigenetic landscape of a cell, affecting transcription and other DNA-dependent processes. If this compound were to act through a similar mechanism, it could potentially modulate gene expression pathways.

Another potential mechanism of action, suggested by studies on bromo-substituted quinolines, is the induction of apoptosis. In a study on the anticancer effects of these compounds, it was found that some derivatives induced DNA laddering, a hallmark of apoptosis. researchgate.net Furthermore, some of these compounds were shown to inhibit Topoisomerase I, an enzyme essential for DNA replication and repair. researchgate.net Inhibition of this enzyme can lead to DNA damage and trigger programmed cell death. Given the presence of a bromo-substituted aromatic ring in this compound, it is conceivable that it could also interfere with DNA-related processes, although this remains to be experimentally verified.

The cellular mechanism of action of a compound is also intrinsically linked to its ability to penetrate cells and reach its intracellular targets. The lipophilic character imparted by the bromine atom and the N,N-diethylamide group would likely facilitate the passage of this compound across cellular membranes, allowing it to access intracellular enzymes and signaling proteins.

Without direct experimental evidence, the specific biochemical pathways affected by this compound remain a matter of speculation. Future research would be needed to investigate its effects on specific signaling cascades, metabolic pathways, and other cellular processes to fully understand its mechanism of action.

Investigation of In Vitro Cellular Responses and Phenotypic Changes at a Mechanistic Level

Specific data on the in vitro cellular responses and phenotypic changes induced by this compound are not available in the current body of scientific literature. However, based on the potential mechanisms of action inferred from related compounds, several cellular effects could be anticipated.

If this compound were to function as an enzyme inhibitor, for instance, of a histone-modifying enzyme like LSD1, one would expect to observe changes in gene expression profiles in treated cells. This could manifest as alterations in the levels of specific proteins, leading to a variety of phenotypic outcomes depending on the cell type and the genes affected.

Should the compound induce DNA damage or interfere with DNA replication, as has been suggested for some bromo-substituted quinolines, observable phenotypic changes could include:

Cell Cycle Arrest: Cells with damaged DNA often arrest their progression through the cell cycle to allow for repair. This can be detected by flow cytometry analysis of the cellular DNA content.

Induction of Apoptosis: As mentioned, DNA damage can trigger programmed cell death. This can be visualized by microscopy as cell shrinkage, membrane blebbing, and nuclear fragmentation. Assays that measure caspase activation or DNA fragmentation can also quantify the extent of apoptosis.

A study on bromo-substituted quinolines demonstrated that these compounds exhibited antiproliferative activity against various tumor cell lines, with IC50 values in the range of 6.7 to 25.6 µg/mL. researchgate.net This indicates that at these concentrations, the compounds are capable of significantly inhibiting cell growth. The same study also provided evidence for cytotoxicity through the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity. researchgate.net

The following table summarizes the in vitro cellular responses observed for related bromo-substituted heterocyclic compounds, which could serve as a guide for future investigations into the effects of this compound.

| Cellular Response | Observed Effect in Related Compounds | Potential Mechanistic Basis | Reference |

| Antiproliferative Activity | Inhibition of cancer cell line growth (e.g., C6, HeLa, HT29) | Inhibition of essential enzymes (e.g., Topoisomerase I), induction of apoptosis | researchgate.net |

| Cytotoxicity | Increased LDH release | Loss of cell membrane integrity | researchgate.net |

| Apoptosis | DNA laddering | Activation of programmed cell death pathways | researchgate.net |

| Enzyme Inhibition | Inhibition of LSD1 and Topoisomerase I | Direct binding to and blocking of the enzyme's active site | nih.govresearchgate.net |

It must be reiterated that these are potential cellular responses based on the activity of structurally related but distinct molecules. Direct experimental investigation of this compound is necessary to determine its specific in vitro effects and the underlying mechanistic basis for any observed phenotypic changes.

Explorations in Advanced Materials Science and Functional Applications of 5 Bromo N,n Diethyl 3 Methylpicolinamide

Incorporation into Polymer Architectures as a Functional Monomer

The unique structure of 5-Bromo-N,N-diethyl-3-methylpicolinamide, featuring a reactive bromo-substituent and a robust picolinamide (B142947) core, makes it a promising candidate as a functional monomer in the synthesis of advanced polymers. The presence of the bromine atom offers a versatile handle for various polymerization techniques, including cross-coupling reactions, which are instrumental in creating conjugated polymers.

Research on the polymerization of brominated pyridine (B92270) monomers has shown that they can be effectively incorporated into polymer backbones. acs.orgtandfonline.com For instance, the copolymerization of ethylene (B1197577) with ω-bromoalkenes has been successfully catalyzed by metallocene systems, yielding brominated polyethylene. mdpi.com This suggests that this compound could potentially undergo similar polymerization reactions, leading to polymers with tailored properties. The incorporation of such a monomer could introduce specific functionalities into the polymer chain, influencing its thermal stability, mechanical properties, and processability.

The N,N-diethylamide group is also expected to play a significant role in determining the characteristics of the resulting polymer. Polyamides are known for their excellent mechanical and thermal properties, which are largely attributed to the presence of amide linkages that facilitate strong intermolecular hydrogen bonding. mdpi.comnih.gov While the N,N-disubstituted amide in this compound cannot participate in hydrogen bonding as a donor, its polarity and steric bulk would still influence polymer solubility and chain packing. Studies on polyamides containing N,N-dialkylamide groups could provide insights into the expected properties of polymers derived from this monomer.

Table 1: Potential Influence of Substituents on Polymer Properties

| Substituent | Potential Effect on Polymer Properties |

| 5-Bromo | - Enables polymerization via cross-coupling reactions. - May enhance thermal stability. - Can increase the refractive index of the polymer. |

| N,N-diethylamide | - Influences solubility and processability. - Affects inter-chain interactions and morphology. - Can impact the mechanical properties of the polymer. mdpi.com |

| 3-Methyl | - Provides steric hindrance, affecting chain packing. - Can modify solubility and thermal transitions. |

Role in Supramolecular Assembly and Self-Assembled Systems

The non-covalent interactions dictated by the substituents of this compound are poised to direct its assembly into ordered supramolecular structures. The field of crystal engineering heavily relies on predictable intermolecular interactions to design materials with specific architectures and functions. rsc.orgresearchgate.netnih.gov

The bromine atom on the pyridine ring is a key player in this context, as it can participate in halogen bonding. nih.govacs.orgscribd.commdpi.com Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as the nitrogen atom of a neighboring pyridine ring. nih.govacs.org This interaction has been shown to be a powerful tool in the construction of supramolecular assemblies of pyridine-containing molecules. acs.org The strength and directionality of the halogen bond involving the bromine atom in this compound would be a critical factor in determining the packing of the molecules in the solid state.

Furthermore, the picolinamide moiety itself offers sites for hydrogen bonding and π–π stacking interactions. While the N,N-diethylamide group prevents the amide from acting as a hydrogen bond donor, the carbonyl oxygen can still act as a hydrogen bond acceptor. The aromatic pyridine ring can engage in π–π stacking interactions, which are common in the crystal structures of picolinamide and its derivatives. rsc.orgresearchgate.netnih.gov The interplay of halogen bonding, potential weak hydrogen bonds, and π–π stacking, modulated by the steric influence of the methyl and diethyl groups, could lead to the formation of unique and complex self-assembled systems.

Table 2: Potential Non-covalent Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Participating Groups | Potential Role in Assembly |

| Halogen Bonding | 5-Bromo with Pyridine Nitrogen or Carbonyl Oxygen | Directional control of molecular packing. nih.govacs.org |

| π–π Stacking | Pyridine rings | Formation of columnar or layered structures. rsc.orgnih.gov |

| Weak C-H···O/N Hydrogen Bonding | Methyl/Ethyl C-H with Carbonyl Oxygen/Pyridine Nitrogen | Stabilization of the overall supramolecular architecture. |

| van der Waals Forces | Diethyl and Methyl groups | Influence on crystal density and morphology. |

Photophysical Properties and Potential in Optoelectronic Materials

The electronic properties of this compound, arising from its substituted aromatic system, suggest potential for applications in optoelectronic materials. The absorption and emission of light by molecules are highly dependent on their electronic structure, which can be fine-tuned by the introduction of various functional groups.

The photophysical properties of substituted pyridine derivatives have been a subject of extensive research. nih.govnih.govrsc.org The bromine atom, being a heavy atom, can influence the photophysical pathways of the molecule through the heavy-atom effect. This effect can promote intersystem crossing from the singlet excited state to the triplet excited state, potentially leading to phosphorescence or enhancing the efficiency of photochemical reactions. The fluorescence of pyridine derivatives is also known to be sensitive to substitution and the surrounding environment. researchgate.netnih.govnih.govepfl.chmdpi.com

The N,N-diethylamide group, being an electron-donating group, can affect the intramolecular charge transfer (ICT) characteristics of the molecule. In conjunction with the electron-withdrawing nature of the pyridine ring, this could lead to interesting solvatochromic and fluorescent properties. The combination of these substituents on the picolinamide scaffold makes this compound a candidate for further investigation as a component in organic light-emitting diodes (OLEDs), fluorescent probes, or photosensitizers.

Table 3: Predicted Photophysical Characteristics and Potential Applications

| Property | Influencing Factors | Potential Application |

| Absorption | Pyridine ring, Br and N,N-diethylamide substituents | UV-absorber, component in photoactive materials. |

| Emission (Fluorescence/Phosphorescence) | Heavy-atom effect of Br, ICT character | Fluorescent materials, OLEDs, phosphorescent probes. nih.gov |

| Quantum Yield | Substituent effects, solvent polarity | Optimization for high-efficiency light-emitting materials. |

| Photostability | Nature of the chemical bonds and substituents | Development of robust optoelectronic devices. nih.gov |

Development as a Chemical Probe or Sensor for Specific Analytes

The picolinamide functional group is an excellent chelating agent for various metal ions, which forms the basis for its potential application in chemical sensors. nih.gov The design of fluorescent chemosensors often involves a fluorophore unit linked to a receptor site that selectively binds to a target analyte. Upon binding, a change in the photophysical properties of the fluorophore, such as fluorescence quenching or enhancement, provides a detectable signal. nih.govmit.edu

In the case of this compound, the picolinamide moiety can act as the receptor for specific metal ions. The binding event would perturb the electronic structure of the molecule, leading to a change in its fluorescence. The selectivity and sensitivity of such a sensor would be influenced by the substituents on the pyridine ring. The bromo and methyl groups could sterically and electronically fine-tune the binding pocket, potentially enhancing selectivity for a particular analyte.

The development of a chemical probe based on this molecule would involve characterizing its binding affinity and selectivity towards a range of analytes. The response mechanism, whether it be chelation-enhanced fluorescence (CHEF), chelation-enhanced quenching (CHEQ), or another process, would need to be elucidated through detailed photophysical studies. The inherent fluorescence of the molecule or a tethered fluorophore would be a key factor in its utility as a sensor. Given the known ability of picolinamide derivatives to act as ligands for various metals, exploring the sensing capabilities of this compound is a logical and promising direction for research. nih.govnih.govnih.gov

Table 4: Potential Sensing Applications and Design Considerations

| Target Analyte | Potential Sensing Mechanism | Design Considerations |

| Metal Ions (e.g., Cu²⁺, Zn²⁺) | Chelation-induced change in fluorescence. nih.gov | - Optimization of the binding pocket for selectivity. - Enhancement of the fluorescence signal upon binding. |

| Anions | Interaction with the Lewis acidic sites of the molecule. | - Introduction of anion recognition motifs. |

| Small Organic Molecules | Host-guest interactions. | - Creation of a specific binding cavity. |

Future Perspectives and Emerging Research Avenues for 5 Bromo N,n Diethyl 3 Methylpicolinamide

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

The transition from traditional batch synthesis to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. nih.govmdpi.com For a molecule like 5-Bromo-N,N-diethyl-3-methylpicolinamide, the adoption of flow chemistry could address the challenges often associated with multi-step syntheses of complex organic compounds. nih.gov

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. mdpi.com The synthesis of picolinamides often involves the coupling of a picolinic acid derivative with an amine, a reaction that can be optimized under flow conditions. google.com Automated synthesis platforms, which combine robotics with data-driven algorithms, can further accelerate the discovery and optimization of synthetic routes. nih.govmedium.com These platforms enable high-throughput experimentation, allowing for the rapid screening of various reagents, catalysts, and reaction conditions to identify the most efficient pathway for the synthesis of this compound and its analogues. researchgate.net The integration of in-line purification modules within a flow setup can streamline the entire process, from starting materials to the final purified product, significantly reducing manual intervention and production time. durham.ac.uk

Table 1: Comparison of Batch vs. Flow Synthesis for Picolinamide (B142947) Derivatives

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours mdpi.com |

| Scalability | Challenging, often requires re-optimization | Readily scalable by extending operation time nih.gov |

| Safety | Handling of hazardous reagents at large scale poses risks | Improved safety due to small reaction volumes and better heat transfer thieme-connect.de |

| Process Control | Limited control over reaction parameters | Precise control over temperature, pressure, and stoichiometry mdpi.com |

| Product Purity | May require extensive purification steps | Often results in higher purity, minimizing by-product formation |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Analysis

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound can be achieved through the application of advanced spectroscopic techniques for in situ monitoring. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time data on the consumption of reactants and the formation of products and intermediates. nih.govnih.gov

For instance, the formation of the amide bond could be monitored by observing the characteristic changes in the vibrational spectra. acs.org The real-time observation of chemical bond formation is a significant challenge in chemistry, and techniques like surface-enhanced Raman spectroscopy (SERS) are emerging as powerful tools for studying such processes at the single-molecule level. nih.gov In situ monitoring not only provides valuable mechanistic insights but also enables the precise determination of reaction endpoints, preventing the formation of impurities due to over-reaction. This data is crucial for optimizing reaction conditions and for the successful implementation of automated synthesis platforms. Furthermore, techniques like vibrational circular dichroism (VCD) and Raman optical activity (ROA) could be employed to study the stereochemistry of the molecule if chiral centers are introduced. nih.gov

Table 2: Potential Spectroscopic Techniques for In Situ Monitoring of this compound Synthesis

| Spectroscopic Technique | Information Gained | Potential Application |

| FTIR Spectroscopy | Changes in functional groups (e.g., disappearance of carboxylic acid, appearance of amide) acs.org | Real-time monitoring of amide bond formation. |

| Raman Spectroscopy | Vibrational modes of the molecule, complementary to FTIR. | Monitoring of reaction progress and detection of intermediates. |

| 1H NMR Spectroscopy | Changes in the chemical environment of protons. acs.org | Kinetic analysis and structural elucidation of intermediates. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhanced vibrational signals of molecules near a metallic surface. nih.gov | Single-molecule level detection of bond formation. |

Rational Design of Next-Generation Analogues Based on Computational and Experimental Insights

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties. nih.gov By combining computational modeling with experimental data, it is possible to design next-generation analogues of this compound with enhanced activity or specificity for a particular biological target. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the biological activity of designed analogues. mdpi.com

For example, if this compound is found to be a hit in a biological screen, computational methods can be used to explore the structure-activity relationship by systematically modifying different parts of the molecule. jchemlett.com The bromine atom, the diethylamide group, and the methyl group on the pyridine (B92270) ring are all potential sites for modification. Computational predictions can then guide the synthesis of a focused library of analogues, which can be synthesized efficiently using the automated platforms described in section 8.1. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and can significantly accelerate the development of new therapeutic agents or chemical probes. nih.gov

Table 3: Computational Approaches for the Design of this compound Analogues

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predicting the binding mode and affinity of analogues to a target protein. nih.gov | Identification of analogues with potentially improved binding. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity. mdpi.com | Prediction of the activity of unsynthesized analogues. |

| Density Functional Theory (DFT) | Calculating electronic properties and reactivity. nih.gov | Understanding the electronic effects of substituents on activity. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its interaction with a target. jchemlett.com | Assessing the stability of the ligand-protein complex. |

Expanding the Scope of Mechanistic Biological Probes for Fundamental Biological Questions

Substituted picolinamides have been explored as probes for various biological targets. mdpi.comnih.gov For example, radiofluorinated picolinamide derivatives have been developed as diagnostic probes for melanoma. mdpi.comnih.gov Given its chemical structure, this compound could serve as a scaffold for the development of novel mechanistic probes to investigate fundamental biological questions. The bromine atom provides a handle for further functionalization, such as the introduction of fluorescent tags, photoaffinity labels, or clickable handles for target identification studies.

By attaching a fluorophore, the molecule could be used to visualize its subcellular localization and interaction with biological targets using advanced microscopy techniques. The development of such probes would enable researchers to dissect complex biological pathways and to identify the molecular targets of this compound class. The insights gained from these studies could pave the way for the development of new therapeutic strategies or diagnostic tools.

Table 4: Potential Modifications of this compound for Use as a Biological Probe

| Modification | Type of Probe | Application |

| Attachment of a Fluorophore | Fluorescent Probe | Cellular imaging and localization studies. |

| Introduction of a Photo-crosslinker | Photoaffinity Label | Covalent labeling and identification of binding partners. |

| Incorporation of an Alkyne or Azide Group | Bioorthogonal Probe | "Click" chemistry-based target identification and profiling. |

| Radiolabeling (e.g., with 18F) | PET Imaging Agent | In vivo imaging and biodistribution studies. mdpi.comnih.gov |

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 5-Bromo-N,N-diethyl-3-methylpicolinamide?

- Methodology :

- Step 1 : Start with 3-methylpicolinic acid derivatives. Bromination at the 5-position typically employs N-bromosuccinimide (NBS) under radical or electrophilic conditions, as seen in analogous pyridine brominations .

- Step 2 : Amide formation via coupling with diethylamine. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to minimize racemization and improve yield .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity. Monitor by TLC and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Recommended Workflow :

- NMR :

- ¹H NMR : Expect signals for diethyl groups (δ 1.1–1.3 ppm, triplet; δ 3.3–3.5 ppm, quartet) and aromatic protons (δ 7.5–8.5 ppm). Use deuterated DMSO or CDCl₃ .

- ¹³C NMR : Confirm amide carbonyl (δ ~165 ppm) and brominated pyridine carbons (δ ~120–150 ppm) .

- LC-MS : Confirm molecular ion [M+H]⁺ at m/z 287.0 (C₁₁H₁₅BrN₂O). Use ESI+ mode with C18 columns and acetonitrile/water mobile phase .

- Validation : Cross-check with elemental analysis (C, H, N ±0.3%) and FT-IR (amide C=O stretch ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved?

- Case Study : Contradictory aromatic proton splitting patterns may arise from rotational isomerism in the amide group.

- Solution :

- Perform variable-temperature NMR (VT-NMR) to observe coalescence of signals at elevated temperatures (~80°C in DMSO-d₆) .

- Compare with DFT-calculated chemical shifts using software like Gaussian or ADF .

- Example : A 2025 study on 5-Bromo-N-phenylnicotinamide resolved similar discrepancies by correlating experimental and computed ¹³C NMR shifts (R² = 0.98) .

Q. What strategies mitigate poor solubility of this compound in aqueous assays?

- Approaches :

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .

- Structural Modification : Introduce polar substituents (e.g., hydroxyl or amine groups) at non-critical positions, as demonstrated in pyridine derivative optimization .

- Validation : Measure solubility via shake-flask method (UV-Vis quantification at λ_max ~270 nm) .

Q. How can researchers design enzyme inhibition assays for this compound targeting kinase pathways?

- Protocol :

- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, JAK2) based on structural homology to related brominated amides .

- Assay Setup :

- Use fluorescence polarization (FP) with a labeled ATP-competitive probe.

- IC₅₀ determination via dose-response curves (0.1–100 µM) in triplicate .

- Controls : Include staurosporine (broad kinase inhibitor) and vehicle (DMSO) to validate assay integrity .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between in vitro and cell-based assays?

- Root Causes :

- Poor membrane permeability (logP ~2.5 for this compound) limits cellular uptake.

- Off-target effects in complex cellular environments.

- Solutions :

- Permeability Enhancement : Use prodrug strategies (e.g., esterification of the amide) or nanoformulations .

- Proteomic Profiling : Perform kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions .

Purity and Stability

Q. What methods ensure long-term stability of this compound?

- Best Practices :

- Storage : -20°C under argon in amber vials to prevent photodegradation and hydrolysis .

- Stability Monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV purity checks .

- Degradation Products : Hydrolysis of the amide bond may yield 3-methylpicolinic acid (detectable via LC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.